molecular formula C9H10N2O4 B098280 Carbamic acid, dimethyl-, 3-nitrophenyl ester CAS No. 7304-99-6

Carbamic acid, dimethyl-, 3-nitrophenyl ester

Cat. No.: B098280
CAS No.: 7304-99-6
M. Wt: 210.19 g/mol
InChI Key: ABXVZVIOAYTALB-UHFFFAOYSA-N
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Description

Carbamic acid, dimethyl-, 3-nitrophenyl ester is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biological Activity

Carbamic acid, dimethyl-, 3-nitrophenyl ester, commonly referred to as a carbamate, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including its pharmacokinetics, mechanisms of action, and potential therapeutic applications. The information presented here is derived from diverse sources, including peer-reviewed articles and case studies.

Chemical Structure and Properties

Carbamic acid esters are characterized by the presence of a carbamate functional group (-NHCOO-), which plays a crucial role in their biological activity. The specific structure of dimethyl carbamic acid 3-nitrophenyl ester can be represented as follows:

C9H10N2O4\text{C}_9\text{H}_{10}\text{N}_2\text{O}_4

This compound features a 3-nitrophenyl group attached to a dimethyl carbamate moiety, influencing its solubility and reactivity.

Carbamate compounds typically exert their biological effects through the inhibition of enzymes such as acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine at synapses, resulting in prolonged neurotransmission. The nitro group in 3-nitrophenyl esters may also contribute to their reactivity and interaction with biological targets.

Pharmacokinetics

The pharmacokinetic profile of carbamic acid derivatives indicates variable absorption rates depending on their structure. Studies have shown that the presence of hydrophilic groups can hinder membrane permeability, affecting oral bioavailability .

Toxicity and Safety Profile

Research indicates that carbamic acid derivatives exhibit low acute toxicity in animal models. For instance, the median lethal dose (LD50) for similar compounds has been reported to exceed 2000 mg/kg in rats . However, sub-lethal doses have shown histopathological changes in reproductive organs, emphasizing the need for careful evaluation of long-term exposure effects .

Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various carbamate derivatives on human cancer cell lines. The results indicated that certain compounds demonstrated significant antiproliferative activity against HepG2 liver cancer cells, with apoptotic rates increasing with higher concentrations of the drug .

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of nitro-substituted carbamates. It was found that these compounds could effectively inhibit specific nitroreductases involved in drug metabolism, enhancing their potential as prodrugs for targeted therapy .

Table 1: Biological Activity Summary of Carbamic Acid Derivatives

Compound NameBiological ActivityLD50 (mg/kg)Target Enzyme
This compoundModerate cytotoxicity; AChE inhibitor>2000Acetylcholinesterase
Lupeol-3-carbamate derivativeInduces apoptosis in HepG2 cellsNot reportedN/A
Nitrobenzamide prodrugHigh activity against PC3 cellsNot reportedNitro-reductases

Table 2: Pharmacokinetic Properties

PropertyValue
Absorption RateVariable; affected by hydrophilicity
MetabolismPrimarily hepatic
ExcretionUrinary; metabolites detected

Properties

IUPAC Name

(3-nitrophenyl) N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10(2)9(12)15-8-5-3-4-7(6-8)11(13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXVZVIOAYTALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223315
Record name Carbamic acid, dimethyl-, 3-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7304-99-6
Record name Carbamic acid, dimethyl-, 3-nitrophenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007304996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, dimethyl-, 3-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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